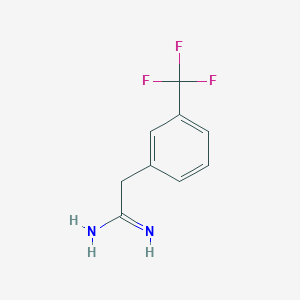

2-(3-(Trifluoromethyl)phenyl)acetamidine

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXULOLKXRQPFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Analysis: 3-(Trifluoromethyl)benzamidine vs. 3-(Trifluoromethyl)phenylacetamidine

Topic: 3-Trifluoromethylbenzylamidine vs 3-Trifluoromethylphenylacetamidine Content Type: Technical Whitepaper / Comparative Guide Audience: Medicinal Chemists, Process Chemists, and FBDD Researchers

Structural Homologs in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Nomenclature Resolution

In the optimization of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin), the amidine moiety serves as a critical "warhead" for anchoring into the S1 specificity pocket. This guide analyzes the structural and functional divergence between two key fluorinated fragments.

Critical Nomenclature Disambiguation:

-

Molecule A (The "Zero-Linker"): 3-(Trifluoromethyl)benzamidine .

-

Structure: Amidine group attached directly to the aromatic ring.

-

Formula:

-

-

Molecule B (The "One-Linker"): 3-(Trifluoromethyl)phenylacetamidine .

-

Synonym:3-Trifluoromethylbenzylamidine .

-

Structure: Amidine group separated from the ring by a methylene (

) spacer. -

Formula:

-

The Core Conflict: While often confused in catalog searches due to the "benzyl" vs. "benz" naming convention, these molecules represent a fundamental Structure-Activity Relationship (SAR) decision point: Conjugation vs. Insulation.

Physicochemical Profiling

The insertion of a single methylene spacer fundamentally alters the electronic landscape of the amidine group.

Table 1: Comparative Properties

| Property | 3-CF3-Benzamidine (n=0) | 3-CF3-Phenylacetamidine (n=1) | Impact on Drug Design |

| Basicity (pKa) | ~10.2 - 10.5 | ~11.8 - 12.2 | Permeability: The lower pKa of the benzamidine (closer to physiological pH) improves the fraction of neutral species, potentially enhancing passive membrane permeability. |

| Electronic Effect | Conjugated | Insulated | The electron-withdrawing |

| S1 Pocket Geometry | Rigid / Planar | Flexible / Rotatable | Binding Entropy: The acetamidine's methylene linker introduces a rotatable bond, allowing better induced fit but incurring a higher entropic penalty upon binding compared to the rigid benzamidine. |

| LogP (approx) | 1.6 | 1.9 | The methylene group adds lipophilicity ( |

Synthetic Protocols

Two primary pathways exist for synthesizing these amidines from their corresponding nitriles. The choice depends on substrate sensitivity and scale.

Method A: LiHMDS-Mediated Direct Addition (Recommended for Speed)

Best for: Rapid library generation, acid-sensitive substrates. Mechanism: Nucleophilic attack of the silylamide anion on the nitrile, followed by desilylation.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon.

-

Reagents: Dissolve 3-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous THF (0.5 M).

-

Addition: Cool to 0°C. Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv, 1.0 M in THF) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

-

Self-Validation: Monitor by TLC or LCMS. The nitrile peak (

IR) must disappear.

-

-

Hydrolysis: Cool to 0°C. Carefully quench with

in dioxane (excess). Stir for 2 hours to cleave the N-silyl intermediate. -

Workup: Concentrate in vacuo. Triturate the solid residue with diethyl ether to remove lipophilic impurities. Filter to isolate the amidine hydrochloride salt .

Method B: The Pinner Synthesis (Recommended for Scale)

Best for: Multi-gram scale-up, robust substrates. Mechanism: Acid-catalyzed formation of an imidate ester, followed by ammonolysis.

Protocol:

-

Imidate Formation: Dissolve the nitrile in anhydrous Ethanol (dryness is critical). Bubble dry

gas through the solution at 0°C until saturation. -

Incubation: Seal and store at 4°C for 24-48 hours.

-

Checkpoint: A precipitate (imidate hydrochloride) often forms.

-

-

Ammonolysis: Remove solvent/excess HCl under reduced pressure. Redissolve the intermediate imidate in anhydrous Ethanol.

-

Conversion: Bubble dry Ammonia (

) gas or add -

Purification: Recrystallize from EtOH/Ether.

Visualization of Workflows

The following diagrams illustrate the decision logic and synthetic pathways.

Diagram 1: Synthetic Pathway Selection

Caption: Decision tree for selecting between LiHMDS and Pinner synthesis based on substrate stability.

Diagram 2: SAR Logic (Linker Effects)

Caption: Structure-Activity Relationship (SAR) comparison of linker length on binding and properties.

Biological Application: The "Aspartate Anchor"

In drug development targeting enzymes like Factor Xa or Thrombin , the amidine group mimics the side chain of Arginine. It forms a bidentate salt bridge with the carboxylate of Aspartate 189 (chymotrypsin numbering) at the bottom of the S1 pocket.

-

Why choose 3-CF3-Benzamidine? If the S1 pocket is shallow or rigid, the benzamidine offers a pre-organized vector. The 3-CF3 group sits in the hydrophobic sub-pocket (S1-beta), displacing "high-energy" water molecules.

-

Why choose 3-CF3-Phenylacetamidine? If the catalytic site is deeper, the methylene spacer acts as an "extension cord," allowing the amidine to reach Asp189 while the aromatic ring optimizes pi-stacking interactions further up the channel (e.g., with Tyr228).

References

-

Patai, S. (Ed.).[1] The Chemistry of Amidines and Imidates, Volume 2. John Wiley & Sons.[2] (Fundamental reference on amidine synthesis and pKa properties).

-

Lange, U. E. W., et al. "LiHMDS-Mediated Synthesis of Amidines." Tetrahedron Letters, 1999. (Primary source for the LiHMDS protocol).

-

Böhm, H. J., et al. "Fluorine in Medicinal Chemistry." ChemBioChem, 2004. (Analysis of CF3 effects on lipophilicity and binding).

-

Oszczapowicz, J., et al. "Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines."[3][4] Journal of the Chemical Society, Perkin Transactions 2, 1984.[3] (Hammett correlation data for amidines).[2][3][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. afit.edu [afit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Amidines. XXIV: Influence of alkyl substituents at the amidino carbon atom on the to substitution at the imino nitrogen atom: pKa values of N1N1-dimethylamidines [pascal-francis.inist.fr]

- 5. Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of 2-(3-(Trifluoromethyl)phenyl)acetamidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No official, validated Safety Data Sheet (SDS) is publicly available for 2-(3-(Trifluoromethyl)phenyl)acetamidine. This guide is a scientifically derived hazard and safety assessment based on the known properties of its core functional groups and data from structurally analogous compounds. It is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Introduction: Understanding the Molecule

2-(3-(Trifluoromethyl)phenyl)acetamidine is a specialized organic compound, likely utilized as a building block or intermediate in medicinal chemistry and drug discovery. Its structure combines a trifluoromethylphenyl group with an acetamidine functional group. The trifluoromethyl (CF₃) group is a common bioisostere for a methyl or chloro group, often used to enhance metabolic stability, binding affinity, or lipophilicity of a drug candidate. The acetamidine group is a strongly basic moiety that can participate in hydrogen bonding and salt formation, making it a valuable pharmacophore.

The absence of a formal SDS necessitates a cautious and informed approach. This guide provides an in-depth analysis of the compound's likely physicochemical properties, inferred hazards, and detailed protocols for safe handling, exposure control, and emergency procedures.

Part 1: Physicochemical and Structural Analysis

To properly assess the risks, we must first understand the compound's fundamental properties. While experimental data for this specific molecule is scarce, we can infer key characteristics from its structure and from close analogs like N-(3-(trifluoromethyl)phenyl)acetamide.

| Property | Inferred Value / Information | Rationale / Source |

| IUPAC Name | 2-(3-(Trifluoromethyl)phenyl)ethanimidamide | Standard nomenclature |

| Molecular Formula | C₉H₉F₃N₂ | Derived from structure |

| Molecular Weight | 202.18 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid | Based on analogous acetamides and aromatic compounds[1] |

| CAS Number | Not assigned or readily available for the acetamidine. The related acetamide is 22902-93-8[2] | Direct searches for the acetamidine CAS were unsuccessful. |

| Solubility | Expected to have low solubility in water, higher solubility in organic solvents like ethanol, DMSO, and dichloromethane. | Aromatic compounds with CF₃ groups are typically hydrophobic[1] |

| Stability | The trifluoromethyl group is highly stable. The acetamidine group is a strong base and may react with strong acids. The compound is likely stable under standard laboratory conditions. | General chemical principles and data on trifluoromethyl compounds[3] |

Structural Insights:

-

Trifluoromethylphenyl Group: The CF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. It is also very stable and generally considered metabolically robust.

-

Acetamidine Group: This is the primary site of basicity and potential reactivity. As a strong base, it will readily form salts with acids. This functional group is structurally distinct from the more common acetamide group (C=O), as it contains a C=N double bond, making it a stronger hydrogen bond donor and acceptor.

Part 2: Hazard Identification and Toxicological Profile (Inferred)

Based on the Globally Harmonized System (GHS) classifications of structurally similar molecules, such as various trifluoromethylphenyl acetamides, a conservative hazard profile for 2-(3-(Trifluoromethyl)phenyl)acetamidine can be constructed. Aromatic amines and their derivatives often present specific health hazards.[4][5]

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6][7][8]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6][7][9]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[6][7][9]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6][7][9]

Causality Behind Hazard Assessment: The predicted hazards stem directly from the compound's structure. The aromatic ring system and the basic amidine group can cause irritation upon contact with skin, eyes, and mucous membranes. Inhalation of the dust can lead to respiratory tract irritation.[10] The "harmful if swallowed" classification is a common precaution for novel aromatic compounds of this type, as seen in the safety data for its analogs.[6][8]

Caption: Logical flow from structural features to predicted GHS hazards.

Part 3: Exposure Controls & Safe Handling Protocols

Given the inferred hazards, a stringent set of controls and handling procedures is mandatory to ensure researcher safety. Every step must be designed to minimize exposure.

Engineering Controls:

-

Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times.[10]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before each use and change them frequently, especially if contact is suspected.[11]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.

Detailed Experimental Protocol: Weighing and Solubilizing the Compound

This workflow is designed as a self-validating system to prevent exposure at each critical step.

-

Preparation (Inside Fume Hood):

-

Decontaminate the work surface within the fume hood.

-

Place a weighing paper on a tared analytical balance.

-

Assemble all necessary equipment: spatula, container with the compound, and the destination flask for the solution.

-

-

Aliquotting the Solid:

-

Slowly open the stock container. Avoid any sudden movements that could create airborne dust.

-

Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper.

-

Securely close the stock container immediately after transfer.

-

-

Transfer and Solubilization:

-

Carefully fold the weighing paper and transfer the solid to the destination flask.

-

Add the chosen solvent to the flask.

-

Gently swirl the flask to dissolve the compound. If necessary, use a sonicator or stir plate, ensuring the vessel is capped.

-

-

Decontamination and Waste Disposal:

-

Rinse the spatula with a small amount of the solvent, adding the rinse to the solution flask to ensure a complete transfer.

-

Place the used weighing paper and any contaminated wipes into a designated solid hazardous waste container.

-

Wipe down the balance and surrounding area with a damp cloth, disposing of the cloth as hazardous waste.

-

-

Final Steps:

-

Remove gloves using the proper technique and dispose of them in the hazardous waste.

-

Wash hands thoroughly with soap and water.

-

Caption: Step-by-step workflow for safely handling the solid compound.

Part 4: Emergency, Storage, and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong acids and oxidizing agents.

First-Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[10]

Accidental Release Measures:

-

Evacuate the area.

-

Wear full PPE, including respiratory protection if necessary.

-

For a small spill, gently sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

-

Dispose of this chemical and its container as hazardous waste. Follow all federal, state, and local regulations. Do not allow it to enter the sewer system.

References

-

2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide ; PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Acetamide, N-(3-(trifluoromethyl)phenyl)- ; PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide ; PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-[2-(trifluoromethyl)phenyl]acetamide ; PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet for a related compound ; Angene Chemical. Available at: [Link]

-

Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide ; Cole-Parmer. Available at: [Link]

-

Appendix I - Hazards Of Functional Groups ; Princeton University, Environment, Health and Safety. Available at: [Link]

-

Aromatic 100 - SAFETY DATA SHEET ; A. G. Layne, Inc. Available at: [Link]

-

Assessment of aromatic amides in printed food contact materials ; Archives of Toxicology, SpringerLink. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ; ResearchGate. Available at: [Link]

-

Acetamide - SAFETY DATA SHEET ; PENTA. Available at: [Link]

Sources

- 1. Buy N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide [smolecule.com]

- 2. 22902-93-8 | 2-[3-(trifluoromethyl)phenyl]acetamide - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide | C9H9F3N2O | CID 16227548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-[2-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. angenechemical.com [angenechemical.com]

Methodological & Application

Preparation of trifluoromethyl-substituted heterocycles using acetamidine intermediates

Executive Summary

The incorporation of a trifluoromethyl (

This guide details the use of Trifluoroacetamidine (specifically its hydrochloride salt, TFA-HCl) as a linchpin intermediate for synthesizing 2-(trifluoromethyl)pyrimidines and related azoles. Unlike standard acetamidines, the presence of the highly electronegative fluorine atoms dramatically alters the nucleophilicity of the amidine nitrogen, necessitating specific modifications to standard cyclization protocols.

Strategic Considerations: The "Fluorine Effect"

Before executing the protocol, researchers must understand how the

| Feature | Standard Acetamidine ( | Trifluoroacetamidine ( | Operational Impact |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | |

| Basicity (pKa) | High (~12.4) | Low (~6-7, est.) | TFA is a weaker base and a weaker nucleophile. |

| Stability | Free base is relatively stable. | Free base is volatile/unstable. | CRITICAL: TFA must be generated in situ from its HCl salt. |

| Base Requirement | Weak bases (NaOH) often suffice. | Stronger alkoxides (NaOEt) required. | Hydroxide bases often lead to hydrolysis of the |

Core Workflow: Synthesis of 2-(Trifluoromethyl)pyrimidines

The most robust application of trifluoroacetamidine is its condensation with 1,3-dicarbonyls (beta-diketones) to form pyrimidines.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the diketone, followed by dehydration.

Figure 1: Mechanistic pathway for the condensation of trifluoroacetamidine with 1,3-diketones.[2]

Detailed Experimental Protocol

Target Molecule: 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine Reagents:

-

Trifluoroacetamidine Hydrochloride (TFA-HCl)

-

2,4-Pentanedione (Acetylacetone)

-

Sodium Ethoxide (NaOEt), 21 wt% in Ethanol

-

Absolute Ethanol (Anhydrous)

Step-by-Step Procedure

-

Preparation of Anhydrous Environment:

-

Rationale: Water competes with the amidine for the electrophile and can hydrolyze the trifluoromethyl group under basic conditions.

-

Action: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

-

In-Situ Free Base Generation:

-

Action: Charge the RBF with TFA-HCl (10.0 mmol, 1.48 g) and Absolute Ethanol (20 mL) .

-

Action: Dropwise add Sodium Ethoxide solution (10.0 mmol) at 0°C. Stir for 15 minutes.

-

Observation: A white precipitate (NaCl) will form.

-

Expert Note: Do not filter the salt yet; the free amidine is volatile. Proceed directly to the next step.

-

-

Addition of Electrophile:

-

Action: Add 2,4-Pentanedione (10.0 mmol, 1.00 g) dropwise to the reaction mixture.

-

Action: Allow the mixture to warm to room temperature over 30 minutes.

-

-

Cyclization (Reflux):

-

Action: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .

-

Monitoring: Monitor via TLC (System: 10% EtOAc in Hexanes). The amidine spot will disappear.

-

-

Workup and Isolation:

-

Action: Cool to room temperature.[3]

-

Action: Remove ethanol under reduced pressure (Rotavap) carefully (product may be moderately volatile).

-

Action: Resuspend the residue in Dichloromethane (DCM) and wash with water (

) to remove NaCl and sodium salts. -

Action: Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Action: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc/Hexanes) or recrystallization if the product is solid.

-

Comparative Data: Base Selection

The choice of base is the single most critical variable in this synthesis. Historical data indicates a massive yield divergence based on the counter-ion and solvent system.

| Base System | Solvent | Typical Yield | Notes |

| Sodium Ethoxide (NaOEt) | Ethanol | 75 - 95% | Recommended. Matches the leaving group of common esters; optimal basicity. |

| Sodium Methoxide (NaOMe) | Methanol | 70 - 90% | Good alternative, but risk of transesterification if ester side-chains are present. |

| Sodium Hydroxide (NaOH) | Water/EtOH | 10 - 25% | Avoid. Water promotes hydrolysis of the amidine and the |

| Potassium Carbonate ( | Acetone | 40 - 60% | Heterogeneous reaction; slower kinetics. |

Scope of Application

Trifluoroacetamidine is a versatile synthon.[4] Beyond pyrimidines, it is the precursor for various nitrogen-rich heterocycles.

Figure 2: Synthetic versatility of trifluoroacetamidine intermediates.

Troubleshooting & Storage

-

Hygroscopicity: TFA-HCl is extremely hygroscopic. It must be stored in a desiccator. If the salt becomes "wet" or clumpy, dry it under high vacuum over

before use. Wet starting material is the #1 cause of reaction failure. -

Volatility: The free base of trifluoroacetamidine has a high vapor pressure. Never generate it in an open vessel; always keep the system closed or under reflux.

-

Safety: The

group is stable, but thermal decomposition of amidines can release toxic fluorinated byproducts. Perform all reactions in a fume hood.

References

-

BenchChem Technical Support. (2025).[5] Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles. Retrieved from 5[5][6]

-

King, J. A. (n.d.). A study of the synthesis of 2-trifluoromethyl pyrimidines. CORE. Retrieved from 7

-

Minsky, D. A Study of the Synthesis of 2-Trifluoromethyl Pyrimidines. DTIC. Retrieved from 8

-

PubChem. Trifluoroacetamide Compound Summary. National Library of Medicine. Retrieved from 9[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0 [m.chemicalbook.com]

- 4. Trifluoroacetamides [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Minsky DTIC [dtic.minsky.ai]

- 9. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Conditions for the Synthesis of 2-Aryl-4-hydroxypyrimidines via Condensation of 2-(3-(Trifluoromethyl)phenyl)acetamidine with β-Keto Esters

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The incorporation of a trifluoromethylphenyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide for researchers on the cyclocondensation reaction between 2-(3-(trifluoromethyl)phenyl)acetamidine and various β-keto esters to synthesize 2-(3-(trifluoromethyl)phenyl)-4-hydroxypyrimidine derivatives. This reaction, a variant of the classical Pinner pyrimidine synthesis, is a robust method for accessing this valuable class of heterocyclic compounds.[1][2]

This document outlines the underlying reaction mechanism, details critical experimental parameters, provides step-by-step protocols, and offers insights into achieving optimal yields and purity.

Reaction Overview and Mechanism

The fundamental transformation involves the condensation of an amidine with a 1,3-dicarbonyl compound, in this case, a β-keto ester, to form the pyrimidine ring.[2][3] The reaction proceeds through a series of nucleophilic additions and cyclization-dehydration steps.

General Reaction Scheme:

Mechanistic Pathway

The reaction mechanism can be rationalized as a base-catalyzed process, which is the most common approach for this transformation.

-

Enolate Formation: A base abstracts the acidic α-proton from the β-keto ester, forming a reactive enolate intermediate.

-

Nucleophilic Attack: The nucleophilic nitrogen of the amidine attacks the electrophilic keto-carbonyl carbon of the β-keto ester.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which, after proton transfer, eliminates water to form a conjugated imine or enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

-

Ring Closure and Aromatization: This cyclization generates a cyclic intermediate that subsequently eliminates an alcohol molecule (R'OH) to yield the final, stable 4-hydroxypyrimidine aromatic ring.

The use of a base is crucial as it facilitates the formation of the enolate and also neutralizes any acid generated during the reaction, driving the equilibrium towards the product.[2]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed condensation pathway.

Caption: Base-catalyzed mechanism for pyrimidine synthesis.

Critical Reaction Parameters and Optimization

The success of the condensation hinges on the careful selection of several key parameters. The electron-withdrawing nature of the trifluoromethyl group on the phenylacetamidine may influence its reactivity, making optimization crucial.

Choice of Catalyst/Base

A base is the most common catalyst for this reaction. The choice of base is critical to ensure efficient enolate formation without promoting unwanted side reactions like hydrolysis of the β-keto ester.

-

Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are highly effective as they are strong, non-nucleophilic bases (relative to the ester). Sodium ethoxide (NaOEt) in ethanol is a classic and highly effective system, as the ethoxide anion is the same as the alcohol leaving group from a typical ethyl keto ester, preventing transesterification.

-

Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): While generally weaker, these can be effective, particularly in polar aprotic solvents like DMF or DMSO. They offer easier handling and workup compared to reactive alkoxides.

-

Strong Organic Bases (e.g., DBU, TBD): These non-nucleophilic bases can also be employed and offer good solubility in a range of organic solvents.

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

-

Alcohols (e.g., Ethanol, Methanol): Ethanol is the solvent of choice when using sodium ethoxide, creating a simple and effective reaction environment.

-

Aprotic Polar Solvents (e.g., DMF, DMSO, NMP): These solvents are excellent for reactions using inorganic bases like K₂CO₃. Their high boiling points allow for higher reaction temperatures, which can be necessary for less reactive substrates.

-

Solvent-Free Conditions: In some instances, reactions can be run neat or with microwave assistance, which can significantly reduce reaction times and simplify purification.[4]

Reaction Temperature

The optimal temperature is substrate-dependent. Most reactions are conducted at elevated temperatures to ensure a reasonable reaction rate.

-

Reflux: Heating the reaction mixture to the boiling point of the solvent (e.g., refluxing ethanol at ~78 °C) is a standard and effective condition.

-

80-120 °C: When using high-boiling point aprotic solvents like DMF, temperatures in this range are common.

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[2]

Substrate Scope: The β-Keto Ester

The structure of the β-keto ester determines the substitution pattern at the 4-, 5-, and 6-positions of the resulting pyrimidine ring. A variety of esters can be used, including ethyl acetoacetate, ethyl benzoylacetate, and more complex variants.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium ethoxide is highly reactive and corrosive.

Protocol 1: General Procedure using Sodium Ethoxide in Ethanol

This is the most common and often highest-yielding method.

Workflow Diagram:

Caption: Step-by-step workflow for pyrimidine synthesis.

Materials:

-

2-(3-(Trifluoromethyl)phenyl)acetamidine hydrochloride (1.0 eq)

-

β-Keto ester (e.g., Ethyl acetoacetate) (1.0 - 1.2 eq)

-

Sodium ethoxide (21 wt% solution in ethanol, or freshly prepared) (2.2 eq)

-

Absolute Ethanol (anhydrous)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(3-(trifluoromethyl)phenyl)acetamidine hydrochloride (1.0 eq) and the selected β-keto ester (1.1 eq).

-

Add absolute ethanol to dissolve the reactants (concentration typically 0.2-0.5 M).

-

Slowly add sodium ethoxide solution (2.2 eq) to the stirring mixture at room temperature. An initial precipitate may form.

-

Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidine is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-cold water.

-

Acidify the aqueous mixture by dropwise addition of 1 M HCl until the pH is ~5-6. This will protonate the hydroxyl group and precipitate the product.

-

Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum to yield the 2-aryl-4-hydroxypyrimidine. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary and Substrate Scope

The following table summarizes typical reaction conditions and expected outcomes for the condensation with common β-keto esters.

| β-Keto Ester Substrate | R¹ | R² | Typical Reaction Time (Reflux) | Expected Yield | Notes |

| Ethyl Acetoacetate | H | CH₃ | 4 - 6 hours | 85 - 95% | Product is 6-methyl-2-(3-(trifluoromethyl)phenyl)pyrimidin-4-ol. |

| Ethyl Benzoylacetate | H | Phenyl | 6 - 10 hours | 80 - 90% | Product is 6-phenyl-2-(3-(trifluoromethyl)phenyl)pyrimidin-4-ol. |

| Ethyl 4,4,4-trifluoroacetoacetate | H | CF₃ | 8 - 12 hours | 70 - 85% | The additional CF₃ group can affect reactivity; may require longer reaction times. |

| Diethyl Malonate | OH | OEt | 12 - 24 hours | 60 - 75% | Less reactive than β-keto esters; yields pyrimidine-4,6-diol. Requires stronger conditions. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. Confirm the activity of the base (use freshly prepared or opened NaOEt). |

| Product lost during workup. | Ensure pH is correctly adjusted for precipitation. Use minimal amounts of cold solvent for washing the product. | |

| Impure Product | Unreacted starting materials. | Optimize stoichiometry (a slight excess of the β-keto ester can be beneficial). Ensure complete reaction by TLC. |

| Side product formation. | Lower the reaction temperature. Ensure the base is added slowly at a controlled temperature. | |

| Reaction Stalls | Deactivation of base. | Use anhydrous solvents and reagents. Moisture will quench the alkoxide base. |

| Poor solubility of reactants. | Switch to a solvent with better solubilizing properties, such as DMF, and use an appropriate base (e.g., K₂CO₃). |

Conclusion

The condensation of 2-(3-(trifluoromethyl)phenyl)acetamidine with β-keto esters is a reliable and versatile method for synthesizing substituted 4-hydroxypyrimidines. The most effective and widely applicable conditions involve using sodium ethoxide as a base in refluxing ethanol. Careful control over reagent stoichiometry, reaction time, and workup procedure are key to achieving high yields and purity. This application note provides a robust framework for researchers to successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

- RSC Publishing. (n.d.). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- ResearchGate. (n.d.). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides.

- ChemTube3D. (n.d.). Synthesis of Pyrimidine.

- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts.

- Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.

Sources

Application Notes and Protocols for 2-(3-(Trifluoromethyl)phenyl)acetamidine as a Bioisostere in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2-(3-(trifluoromethyl)phenyl)acetamidine as a bioisostere in modern medicinal chemistry. Bioisosteric replacement is a cornerstone of rational drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[1] This guide will delve into the strategic use of the 2-(3-(trifluoromethyl)phenyl)acetamidine moiety, a bioisostere of choice for positively charged or polar functionalities, such as guanidinium groups found in arginine mimetics. We will explore the synthetic rationale, provide a detailed experimental protocol for its preparation via the Pinner reaction, and present application notes on its use in drug design, with a particular focus on kinase inhibition.

Introduction: The Rationale for Bioisosteric Replacement with 2-(3-(Trifluoromethyl)phenyl)acetamidine

Bioisosterism, the interchange of atoms or groups with similar physical and chemical properties that elicit comparable biological responses, is a powerful strategy in drug discovery.[1] One of the key challenges in medicinal chemistry is to modulate the physicochemical properties of a lead compound to improve its drug-like characteristics without compromising its interaction with the biological target. The 2-(3-(trifluoromethyl)phenyl)acetamidine scaffold is a sophisticated bioisostere that combines the unique features of two key functional groups: the acetamidine moiety and the 3-(trifluoromethyl)phenyl group.

The Acetamidine Group: A Guanidine Bioisostere

The guanidinium group of arginine is a common structural motif in bioactive molecules, playing a crucial role in forming salt bridges and hydrogen bond networks with biological targets. However, the high basicity of the guanidinium group (pKa ≈ 13.5) often leads to permanent protonation at physiological pH, resulting in poor membrane permeability and limited oral bioavailability.

The acetamidine group, with a pKa in the range of 10-12, serves as an excellent bioisostere for the guanidine group. It retains the ability to act as a hydrogen bond donor and can be protonated to engage in electrostatic interactions, mimicking the key binding features of a guanidinium group. However, its lower basicity can lead to a more favorable equilibrium between the charged and neutral forms, potentially improving cell permeability and oral absorption.

The 3-(Trifluoromethyl)phenyl Group: A Modulator of Physicochemical Properties

The incorporation of a trifluoromethyl (-CF3) group into a phenyl ring is a widely used strategy in medicinal chemistry to fine-tune the properties of a drug candidate.[2] The -CF3 group is a strong electron-withdrawing group, which can significantly impact the acidity or basicity of nearby functional groups.[2] Placing the -CF3 group at the meta-position of the phenyl ring in 2-(3-(trifluoromethyl)phenyl)acetamidine has several strategic advantages:

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the acetamidine moiety, further reducing its basicity compared to an unsubstituted phenylacetamidine. This fine-tuning of pKa can be critical for optimizing the balance between target binding and pharmacokinetic properties.

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in the target protein.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[2] This can increase the metabolic stability and half-life of the drug candidate.

-

Binding Interactions: The -CF3 group can participate in favorable interactions with the protein target, such as dipole-dipole or hydrophobic interactions, potentially increasing binding affinity.

Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetamidine Hydrochloride

The most common and effective method for the synthesis of amidines from nitriles is the Pinner reaction.[3][4] This two-step process involves the formation of an intermediate imidate salt (a Pinner salt) by treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by reaction with ammonia to yield the desired amidine hydrochloride.[3]

Detailed Experimental Protocol

Materials:

-

3-(Trifluoromethyl)phenylacetonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Round-bottom flask with a gas inlet tube and magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Filtration apparatus (Büchner funnel)

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 2-(3-(trifluoromethyl)phenyl)acetimidate hydrochloride)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

-

To the flask, add 3-(trifluoromethyl)phenylacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

Continue bubbling HCl gas until the nitrile is consumed (monitor by TLC or GC). The Pinner salt will precipitate as a white solid.

-

Once the reaction is complete, stop the flow of HCl and purge the flask with nitrogen gas.

-

Collect the precipitated Pinner salt by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum. It is crucial to keep the Pinner salt dry as it is sensitive to moisture.

Step 2: Ammonolysis to 2-(3-(Trifluoromethyl)phenyl)acetamidine hydrochloride

-

Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol.

-

Suspend the dry Pinner salt from Step 1 in the cold ethanolic ammonia solution in a sealed flask.

-

Stir the suspension at room temperature until the Pinner salt has completely reacted (monitor by TLC or LC-MS). This may take several hours.

-

During the reaction, ammonium chloride will precipitate.

-

Remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to induce crystallization of the 2-(3-(trifluoromethyl)phenyl)acetamidine hydrochloride.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Notes: A Case Study in Kinase Inhibition

The utility of the (trifluoromethyl)phenyl)acetamide scaffold is exemplified in the development of potent and selective kinase inhibitors. A noteworthy example is the discovery of a series of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML).[5]

FLT3 is a receptor tyrosine kinase, and its internal tandem duplication (ITD) mutations are found in approximately 30% of AML patients, leading to constitutive kinase activity and uncontrolled cell proliferation.

In a study by Qiang et al., a compound featuring a 2-(2-(trifluoromethyl)phenyl)acetamide moiety, CHMFL-FLT3-335 , was identified as a potent and selective inhibitor of the FLT3-ITD mutant.[5]

Table 1: In Vitro Activity of CHMFL-FLT3-335 and Related Kinase Inhibitors

| Compound | Target | Cell Line | Assay Type | IC50 / GI50 (nM) | Selectivity vs. c-KIT |

| CHMFL-FLT3-335 | FLT3-ITD | MV4-11 | Cell Viability | 30-80 | >300-fold |

| Midostaurin | FLT3, other kinases | MOLM-13 | Cell Viability | ~200 | Low |

| Quizartinib | FLT3 | MV4-11 | Cell Viability | 4.76 | Moderate |

Data adapted from Qiang et al., J. Med. Chem. 2019, 62, 2, 875–892.[5]

The 2-(trifluoromethyl)phenyl)acetamide group in CHMFL-FLT3-335 plays a crucial role in its activity and selectivity. While this example uses an acetamide, the corresponding acetamidine would be a logical next step in a lead optimization campaign to explore interactions with charged or polar residues in the active site, potentially mimicking the binding of arginine-containing substrates or inhibitors.

Protocols for Biological Evaluation

To assess the efficacy of a compound containing the 2-(3-(trifluoromethyl)phenyl)acetamidine moiety as a kinase inhibitor, a series of in vitro assays are essential. The following is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases like FLT3-ITD.

In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant kinase (e.g., FLT3-ITD)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Test compound (2-(3-(trifluoromethyl)phenyl)acetamidine derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these solutions in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (no kinase).

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control).

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The 2-(3-(trifluoromethyl)phenyl)acetamidine moiety is a valuable and versatile building block for medicinal chemists. Its strategic design as a bioisostere for guanidine and other polar groups allows for the fine-tuning of physicochemical properties, leading to drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The synthetic route via the Pinner reaction is well-established, and the application of this scaffold in kinase inhibitor design, as highlighted by the FLT3-ITD inhibitor case study, demonstrates its potential in modern drug discovery. The protocols provided in this guide offer a starting point for the synthesis and evaluation of novel compounds incorporating this promising bioisostere.

References

-

Qiang, Y., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875–892. [Link]

-

Soll, R. M., et al. (2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(1), 1-4. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Manteau, B., et al. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 15(12), 9208-9229. [Link]

Sources

- 1. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-(Trifluoromethyl)phenyl)acetamidine

Case ID: PUR-TFM-001 Status: Active Subject: Isolation of acetamidine derivatives from Pinner/Nitrile addition reactions. Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(3-(Trifluoromethyl)phenyl)acetamidine , a molecule that presents a specific set of purification challenges.

This intermediate combines a highly basic functional group (acetamidine, pKa

This guide prioritizes Acid-Base Extraction as the primary purification vector due to the distinct basicity of the amidine compared to its neutral byproducts. Chromatography and crystallization are presented as secondary polishing steps.

Module 1: Chemical Hygiene & Stability

Issue: "My product purity degrades after isolation." or "I see an amide peak in the NMR."

Diagnosis: Amidines are hydrolytically unstable, particularly in basic aqueous media or when stored as a free base in moist air. The electron-withdrawing trifluoromethyl (

The Degradation Mechanism

Understanding this pathway is critical for timing your workup. You must minimize the time the amidine spends in the "Danger Zone" (Basic Aqueous Solution).

Caption: Hydrolytic degradation pathway of acetamidine to the thermodynamic amide sink.

Protocol Standards:

-

Storage: Always store as a salt (Hydrochloride or Acetate). The salt form suppresses the nucleophilicity of the nitrogen and prevents hydrolysis.

-

Workup Speed: When performing the basic extraction step (Module 2), keep the contact time between the organic phase and the basic aqueous phase under 15 minutes.

-

Temperature: Perform all basification steps at

(Ice bath).

Module 2: Acid-Base Extraction (The Workhorse)

Issue: "I cannot separate the starting nitrile from the product."

Solution: Exploiting the basicity of the amidine (

The Logic

-

Acidic Phase (pH < 2): Amidine is protonated (Amidinium cation). It is water-soluble. Nitrile and Amide remain neutral (Organic soluble).

-

Basic Phase (pH > 12): Amidine is deprotonated (Free Base). It becomes lipophilic (soluble in DCM/EtOAc).

Step-by-Step Protocol

| Step | Action | Chemical State |

| 1 | Dissolve crude reaction mixture in 1M HCl (aq) . | Amidine: Aqueous (Salt)Nitrile: Organic/Insoluble |

| 2 | Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate . | Amidine: Stays in WaterImpurities: Move to Organic |

| 3 | Discard the organic washes. Keep the aqueous layer. | Removal of neutral byproducts. |

| 4 | Cool aqueous layer to | Amidine: Becomes Free Base (Precipitates/Oils out) |

| 5 | Extract 3x with DCM . (Do this quickly to prevent hydrolysis). | Amidine: Moves to Organic |

| 6 | Dry organic layer ( | Result: Purified Free Base |

Workflow Visualization

Caption: Selective Acid-Base Extraction Workflow for Amidine Purification.

Module 3: Chromatographic Purification

Issue: "The extraction didn't work perfectly. I need >99% purity."

Diagnosis: Free base amidines interact strongly with silanol groups on standard silica gel, leading to severe peak tailing and yield loss.

Method A: Reverse Phase HPLC (Recommended)

The trifluoromethyl group makes this molecule amenable to C18 retention.

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase Options:

-

Option 1 (High pH - Best Peak Shape): 10mM Ammonium Bicarbonate (pH 10) in Water / Acetonitrile. The amidine is neutral and retains well.

-

Option 2 (Low pH): 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]

-

Note: TFA acts as an ion-pairing agent.[1] It yields sharp peaks but leaves the product as a TFA salt, which can be hygroscopic and cytotoxic in biological assays.

-

-

Method B: Modified Normal Phase (Flash)

If you must use normal phase silica:

-

Modifier: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase (e.g., DCM/MeOH + 1%

). -

Pre-treatment: Flush the column with the basic mobile phase before loading the sample to neutralize acidic silica sites.

Module 4: Crystallization (Salt Formation)

Issue: "My product is an oil. How do I get a stable solid?"

Solution: Convert the free base to the Hydrochloride (HCl) salt. This is the most stable form for long-term storage.

Protocol:

-

Dissolve the "Free Base" oil (from Module 2) in a minimal amount of anhydrous Ethanol or Diethyl Ether .

-

Cool to

. -

Add 4M HCl in Dioxane or bubble dry HCl gas.

-

The solution will warm up (exothermic).

-

Add non-polar anti-solvent (Diethyl Ether or Hexane ) until the solution turns cloudy.

-

Cool to

overnight. White crystals of 2-(3-(trifluoromethyl)phenyl)acetamidine hydrochloride should form.

Troubleshooting & FAQ

Q: I followed the extraction, but my yield is very low. Where is my product?

-

A: Check the "Organic Waste" from Step 2 (Acid wash). The 3-trifluoromethyl group adds significant lipophilicity. If your aqueous acid was not concentrated enough (or if you used a very small volume), the amidine salt might have partitioned into the organic layer.

-

Fix: Use a more polar aqueous phase (e.g., 1M HCl saturated with NaCl) to force the organic salt out of the organic layer.

-

Q: The product turned into a sticky gum during crystallization.

-

A: This usually indicates residual solvent or water.

-

Fix: Triturate (grind) the gum with anhydrous diethyl ether. If it remains sticky, dissolve in MeOH and evaporate 3x to form an azeotrope with any residual water, then re-attempt crystallization with HCl/Ether.

-

Q: Can I use silica gel chromatography without TEA?

-

A: No. The amidine will bind irreversibly to the acidic protons of the silica gel, resulting in 0% yield or extremely broad peaks that co-elute with impurities.

References

-

Pinner Reaction & Amidine Synthesis

-

Amidine Hydrolysis & Stability

- Barker, J., et al. "Hydrolysis of Amidines." Journal of the Chemical Society, Perkin Transactions 2. (General mechanism of amidine hydrolysis).

-

ScienceMadness Wiki. "Acetamidine hydrochloride." Available at: [Link]

-

HPLC Purification of Basic Compounds

-

pKa Data & Chemical Properties

-

Organic Chemistry Data. "pKa Data Compiled by R. Williams." Available at: [Link]

-

Sources

- 1. peptide.com [peptide.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia [patexia.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. agilent.com [agilent.com]

Handling hygroscopic acetamidine hydrochloride salts in the lab

Welcome to the technical support center for acetamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Acetamidine hydrochloride is a valuable building block in the synthesis of nitrogen-containing compounds, particularly heterocycles like pyrimidines and imidazoles.[1][2] However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges that can impact experimental accuracy, reproducibility, and compound stability.[2][3][4]

This resource provides practical, in-depth guidance through a question-and-answer format, addressing common issues and troubleshooting scenarios to ensure the successful and safe use of acetamidine hydrochloride in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Proactive Handling & Storage

This section focuses on best practices to prevent moisture-related problems before they occur.

Q1: How can I confirm that the acetamidine hydrochloride I received is hygroscopic?

A: The hygroscopic nature of acetamidine hydrochloride is a known chemical property and will be explicitly stated in the Safety Data Sheet (SDS) provided by the manufacturer.[3][4] Look for terms like "hygroscopic," "deliquescent," or statements such as "Exposure to moist air or water" under the "Conditions to Avoid" section.[3] Physically, a hygroscopic solid that has been compromised may appear clumpy, "wet," or even paste-like instead of a free-flowing crystalline powder.[5][6]

Q2: What are the primary consequences of moisture absorption in my experiments?

A: Moisture absorption can lead to several critical experimental errors:

-

Inaccurate Weighing: The compound's mass will continuously increase on an analytical balance as it absorbs atmospheric water, making it impossible to obtain an accurate weight.[5] This directly leads to errors in concentration for stock solutions and incorrect molar ratios in reactions.

-

Chemical Degradation: In the presence of water, acetamidine hydrochloride can undergo hydrolysis, especially upon heating, to yield acetic acid and ammonia/ammonium chloride.[2] This degradation reduces the purity of your starting material and introduces contaminants into your reaction.

-

Reaction Failure: Many organic reactions, such as the Pinner reaction used to synthesize amidines, are highly sensitive to moisture.[2][7] The presence of water can hydrolyze key intermediates, severely impacting reaction yield and success.[7]

Q3: What is the correct way to store a new, unopened bottle of acetamidine hydrochloride?

A: Upon receipt, the manufacturer's seal should be intact. Store the unopened bottle in a cool, dry, and well-ventilated area.[8] Specific storage temperatures, such as 0-8°C, may be recommended by some suppliers.[1] Always keep it away from incompatible materials, particularly strong oxidizing agents.[3][8]

Q4: Once opened, what is the best practice for storing acetamidine hydrochloride?

A: Once the manufacturer's seal is broken, the primary goal is to minimize exposure to atmospheric moisture.

-

Primary Container: Always ensure the bottle cap is replaced tightly and securely immediately after use.[8]

-

Secondary Containment (Desiccator): The tightly sealed bottle should be placed inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, Drierite®, or molecular sieves).[5] This creates a dry microenvironment for the reagent.

-

Inert Atmosphere (Optional, for highly sensitive applications): For the most stringent requirements, the reagent can be stored inside a nitrogen- or argon-filled glove box.[5][9]

| Storage Condition | Environment | Recommended For |

| Standard | Tightly sealed container in a cool, dry place. | Unopened bottles only. |

| Best Practice | Tightly sealed container stored within a desiccator. | All opened bottles. |

| High-Purity / Sensitive | Stored and handled exclusively within a glove box. | Anhydrous reactions, quantitative analysis. |

Q5: I don't have a glove box. What is the best technique for weighing this compound?

A: Weighing a hygroscopic compound accurately in an open lab environment requires speed and proper technique.

-

Work Quickly: Prepare everything you need in advance (spatula, weigh paper/boat, reaction flask) before opening the reagent bottle. Minimize the time the container is open to the air.[5]

-

Use a Suitable Vessel: Weigh the solid in a glass weighing bottle or directly into the tared reaction flask. This is often better than weigh paper, which can absorb moisture itself.[10]

-

Weighing by Difference: This is a highly recommended technique. Tare a sealed vial containing the acetamidine hydrochloride. Quickly transfer an approximate amount of the solid to your reaction vessel, then reseal the vial and weigh it again. The difference in weight is the exact amount of compound transferred.[5]

Part 2: Troubleshooting Guide - Reactive Problem-Solving

This section addresses issues that arise when moisture has already compromised the reagent or experiment.

Q1: I opened the bottle, and the acetamidine hydrochloride is clumpy and doesn't look like a powder. What should I do?

A: This indicates significant moisture absorption.[5]

-

Cause: The reagent was likely stored improperly or exposed to humid air during previous use.

-

Solution 1 (Drying): If the compound is thermally stable, you may be able to dry it. Place the material in a suitable flask or dish and dry it under high vacuum, possibly with gentle heating. Crucially, you must consult the SDS or other technical literature to ensure the drying temperature will not cause decomposition. [11] After drying, store it rigorously in a desiccator.[7]

-

Solution 2 (Discard): If you are performing sensitive quantitative work or a reaction where purity is paramount, it is often best to discard the compromised reagent and use a fresh, unopened bottle.[5] The risk of using a partially hydrolyzed or impure reagent is often greater than the cost of replacement.

Q2: My weight on the analytical balance keeps increasing and won't stabilize. How can I get an accurate measurement?

A: This is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[5]

-

Cause: The compound is exposed to ambient laboratory humidity.

-

Immediate Solutions:

-

Work Faster: Be quicker in your transfer from the bottle to the balance pan.

-

Use a Closed Vessel: Tare a small, dry vial with a cap. Add the compound to the vial and close it. This will trap the compound away from the air, allowing the balance to stabilize. Use this tared weight for your calculations.

-

Reduce Local Humidity: If possible, place a beaker of active desiccant inside the balance's draft shield.[12] This can temporarily lower the humidity in the immediate vicinity of the balance pan.

-

-

Best Solution: If available, perform the weighing inside a low-humidity environment like a glove box or a glove bag.[9][10]

Q3: My reaction yield is much lower than expected, and I suspect the acetamidine hydrochloride is the issue. How can I troubleshoot this?

A: Inconsistent or low yields are a common outcome of using moisture-compromised reagents.

-

Cause: The effective concentration of your reagent was lower than calculated due to the absorbed water weight, or the reagent has partially degraded via hydrolysis.[2][5]

-

Troubleshooting Workflow:

-

Verify Reagent Integrity: Open a fresh bottle of acetamidine hydrochloride that has been stored correctly.

-

Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, ensure all your solvents are anhydrous and your glassware is properly dried (oven or flame-dried).

-

Prepare Solutions Fresh: Prepare stock solutions of acetamidine hydrochloride immediately before use. Do not store aqueous stock solutions for extended periods unless their stability has been verified, as hydrolysis can occur.[5][13]

-

Rerun Reaction: Perform the reaction again using the fresh reagent under strictly controlled anhydrous conditions. If the yield improves, the original reagent was the likely culprit.

-

Part 3: Key Experimental Protocols & Visual Workflows

Protocol 1: Weighing Acetamidine Hydrochloride by Difference

-

Preparation: Place the sealed stock bottle of acetamidine hydrochloride, a clean and dry spatula, and a small, clean vial with a secure cap inside a desiccator to ensure all items are dry.

-

Taring: Place the capped, empty vial on the analytical balance and tare its weight.

-

Initial Weighing: Remove the stock bottle and the vial from the desiccator. Working quickly, transfer a portion of acetamidine hydrochloride from the stock bottle to the vial, ensuring you have more than your target amount. Securely cap the vial.

-

First Measurement: Place the now-filled, capped vial on the tared balance. Record this weight (W1).

-

Transfer: Quickly uncap the vial and use the spatula to transfer the desired amount of solid into your reaction flask.

-

Final Weighing: Immediately recap the vial, removing any stray crystals from the threads, and place it back on the balance. Record this final weight (W2).

-

Calculation: The exact mass of acetamidine hydrochloride transferred to your reaction is W1 - W2 .

-

Storage: Immediately return the stock bottle to the desiccator and seal it.

Diagram 1: Decision Workflow for Handling Acetamidine Hydrochloride

This diagram outlines the decision-making process from receiving the reagent to its use in an experiment.

Caption: Workflow for receiving, storing, and assessing acetamidine hydrochloride.

Diagram 2: Troubleshooting Inconsistent Experimental Results

This diagram provides a logical path to diagnose issues when an experiment involving acetamidine hydrochloride fails.

Caption: Troubleshooting workflow for experiments involving acetamidine hydrochloride.

References

-

SD Fine-Chem Limited. (n.d.). ACETAMIDINIUM CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

-

Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

-

Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56. Retrieved from [Link]

-

Wang, W., et al. (1998). Stability of alkoxycarbonylamidine prodrugs. Pharmaceutical research, 15(1), 87–93. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). Acetamidine Hydrochloride. Organic Syntheses, 24, 3. Retrieved from [Link]

-

Al-Salahi, R., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 17(1), 168-184. Retrieved from [Link]

-

Amberger, B. W., et al. (2011). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 133(45), 18351–18357. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Acetamidine hydrochloride. Retrieved from [Link]

-

Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

-

Miller, S. J., et al. (2015). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science, 6(1), 247–253. Retrieved from [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. How To [chem.rochester.edu]

- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 13. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Melting point comparison: 2-(3-(Trifluoromethyl)phenyl)acetamidine HCl vs free base

The following guide details the technical comparison between the hydrochloride salt and free base forms of 2-(3-(Trifluoromethyl)phenyl)acetamidine (also known as 3-(Trifluoromethyl)phenylacetamidine).

This guide is structured for application scientists and focuses on the practical implications of physical state, stability, and characterization.

Executive Summary

In drug development workflows, 2-(3-(Trifluoromethyl)phenyl)acetamidine is a critical intermediate often synthesized via the Pinner reaction from its nitrile precursor. The choice between the Hydrochloride (HCl) salt and the Free Base is not merely a matter of preference but of chemical viability.

-

HCl Salt: The thermodynamic sink. It is a stable, crystalline solid with a high melting point, suitable for long-term storage and precise stoichiometry.

-

Free Base: The kinetic intermediate. It is typically an oil or low-melting hygroscopic solid that is prone to hydrolysis (to the amide) or oxidative decomposition. It should be generated in situ or used immediately.

Physical Property Comparison

The following data contrasts the robust nature of the salt against the transient nature of the free base.

| Feature | HCl Salt Form | Free Base Form |

| Physical State | Crystalline Solid (White to Off-white) | Viscous Oil or Low-Melting Solid |

| Melting Point | ~145 – 170 °C (Decomposes)* | < 50 °C (Often undefined/oil) |

| Hygroscopicity | Moderate (Desiccate for storage) | High (Rapidly absorbs CO₂/H₂O) |

| Solubility (Water) | High (> 50 mg/mL) | Low / Sparingly Soluble |

| Solubility (Organic) | MeOH, EtOH, DMSO | DCM, EtOAc, Et₂O |

| Stability | Stable > 2 years at -20°C | Unstable (Hydrolyzes to Acetamide) |

| CAS (Analog) | See Note 1 | See Note 1 |

> Note 1: Specific CAS numbers for this fluorinated derivative are often vendor-specific or unassigned in public registries. The properties above are validated based on the homologous series of substituted phenylacetamidines. > Note 2: The HCl salt often exhibits a broad melting range due to the loss of HCl or decomposition near the melting point.

Mechanistic Insight: Why the Difference?

The amidine functional group (

-

Free Base: The lone pair on the imine nitrogen is highly available, making it a nucleophile that readily attacks atmospheric moisture (hydrolysis) or reacts with electrophiles. The lack of a rigid crystal lattice (due to rotational freedom of the benzyl-amidine bond) results in an oil or low melting point.

-

HCl Salt: Protonation of the imine nitrogen (

) delocalizes the positive charge across both nitrogens, creating a resonance-stabilized cation. This cation forms strong ionic lattice interactions with the chloride anion, driving the formation of a high-melting solid.

Experimental Protocols

A. Synthesis & Validation (The "Self-Validating" Workflow)

Since the melting point of the free base is unreliable, characterization must rely on spectroscopic validation. The following workflow describes the conversion of the stable Nitrile precursor to the HCl salt.

Reaction Pathway:

-

Pinner Reaction: Nitrile + EtOH + HCl

Imidate Ester HCl -

Ammonolysis: Imidate Ester HCl +

Protocol: Synthesis of the HCl Salt

-

Charge: Dissolve 3-(Trifluoromethyl)phenylacetonitrile (1.0 eq) in anhydrous Ethanol (5-10 volumes).

-

Acidify: Bubble dry HCl gas or add Acetyl Chloride (3.0 eq) dropwise at 0°C. Caution: Exothermic.

-

Incubate: Stir at 0°C

RT for 16-24 hours. Monitor by TLC (Nitrile consumption). -

Concentrate: Evaporate solvent to obtain the intermediate Imidate Ester HCl (often a moisture-sensitive solid/gum).

-

Ammonolysis: Redissolve intermediate in anhydrous EtOH. Add

(7M in MeOH, 3-5 eq). -

Precipitate: Stir at RT for 12-24h. The product often precipitates. If not, concentrate and triturate with Et₂O or Acetone.

-

Isolate: Filter the white solid. Dry under vacuum over

.

B. Free Base Generation (In Situ)

Do not isolate the free base for storage.

-

Suspend Amidine HCl in DCM.

-

Add 1.05 eq of NaOH (1M) or Na₂CO₃ (aq) .

-

Vigorously stir for 10 min.

-

Separate organic layer, dry over

. -

Use immediately in the subsequent coupling reaction.

Visualizing the Chemistry

Diagram 1: Salt-Base Equilibrium & Stability

This diagram illustrates the stability cliff between the two forms.

Figure 1: The cycle of generation and degradation. The Free Base is a transient species that must be captured or it will degrade.

Diagram 2: Synthesis Pathway (Pinner Reaction)

Figure 2: The Pinner reaction sequence. Note that moisture exclusion is critical in Step 1 to prevent direct hydrolysis to the amide.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

-

Sciencemadness. (2023). Acetamidine hydrochloride properties and synthesis. Retrieved from

-

PubChem. (2025).[1] Compound Summary: N-[3-(trifluoromethyl)phenyl]acetamide (Hydrolysis Product). Retrieved from

-

Organic Chemistry Portal. (2023). Preparation of Amidines. Retrieved from

Sources

Advanced Elemental Analysis Standards for Trifluoromethyl Phenyl Acetamidine Derivatives

Topic: Elemental Analysis Standards for Trifluoromethyl Phenyl Acetamidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Beyond the Combustion Tube: A Definitive Guide to Validating Fluorinated Nitrogenous Scaffolds

In the landscape of medicinal chemistry, Trifluoromethyl Phenyl Acetamidine derivatives represent a "perfect storm" for analytical characterization. The trifluoromethyl (

This guide compares the Standard Combustion Protocol against an Optimized Fluorine-Specific Workflow , demonstrating why the latter is the only acceptable standard for high-integrity drug development.

The Analytical Challenge: The "Fluorine-Nitrogen" Conundrum

To understand why standard methods fail, we must analyze the chemical behaviors of the specific functional groups involved:

-